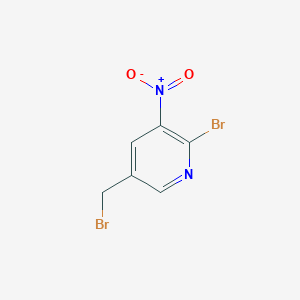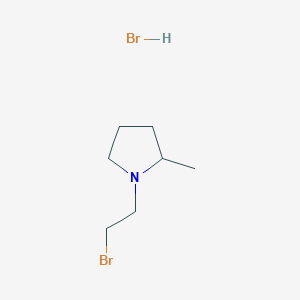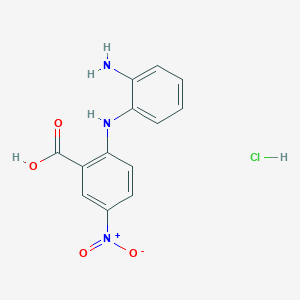
N1-(2,5-difluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,5-difluorophenyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, commonly known as Difopein, is a synthetic peptide that has been developed as a potential therapeutic agent. It is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases, including cancer and autoimmune disorders.
Aplicaciones Científicas De Investigación
Enhancing Electrochromic Properties via Copolymerization
Researchers have explored copolymerization as a method to enhance the electrochromic properties of conducting polymers. For instance, the copolymerization of specific thiophene and pyrrole derivatives with 3,4-ethylene dioxythiophene (EDOT) has been shown to produce materials with multichromic properties and potential applications in electrochromic devices. These copolymers exhibit a range of colors and improved optical contrasts and switching times, making them suitable for use in display technologies (Türkarslan et al., 2007), (Variş et al., 2007).
Optical and Electronic Material Applications
The synthesis and characterization of donor-acceptor type conjugated polymers derived from thiophene derivatives have shown promising results in the development of materials with potential applications in photonic devices. These materials display interesting optical and electronic properties, such as high absorption coefficients and fluorescence, making them suitable for use in devices that require efficient charge transport and light-emitting properties (Manjunatha et al., 2009).
Synthesis of Di- and Mono-Oxalamides
A novel synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the versatility of oxalamide derivatives in organic synthesis. This methodology provides a straightforward route to a wide range of oxalamide compounds, which can have further applications in medicinal chemistry and materials science (Mamedov et al., 2016).
Non-Fullerene Electron Acceptors for Organic Solar Cells
Research into the development of non-fullerene electron acceptors for organic solar cells has led to the synthesis of compounds with high optical absorption, promising optoelectronic properties, and good electron mobility. These materials, including those based on diketopyrrolopyrrole (DPP) derivatives, offer encouraging efficiencies when paired with suitable electron donors, highlighting their potential in improving the performance of polymer solar cells (Gupta et al., 2017).
Propiedades
IUPAC Name |
N'-(2,5-difluorophenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2S/c19-13-3-4-14(20)15(9-13)22-18(25)17(24)21-10-16(12-5-8-26-11-12)23-6-1-2-7-23/h3-5,8-9,11,16H,1-2,6-7,10H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGHDAVCKDHEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-({4-[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane](/img/structure/B2928074.png)


![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B2928081.png)

![6-Cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2928083.png)



![N-(2-chloro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2928091.png)
![N-Methyl-N-[2-[(2-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2928092.png)